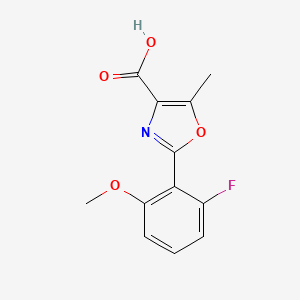![molecular formula C9H16O3 B13683092 6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13683092.png)
6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane is a spiro compound characterized by a unique bicyclic structure. This compound is part of the spiroketal family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The spiro structure imparts stability and rigidity to the molecule, making it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane typically involves the condensation of appropriate lactones with methoxymethyl groups. One common method includes the reaction of γ-hydroxy carboxylic acids with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of a dilactone intermediate, which is then converted to the spiroketal structure by heating with a concentrated solution of sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the spiroketal to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiroketals.
Applications De Recherche Scientifique
6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A similar spiroketal compound with a different substituent at the 6-position.
6-Methoxymethyl-1,4-dioxa-7-thiaspiro[4.4]nonane: Contains a sulfur atom in the spiro ring, imparting different chemical properties.
2-Benzylazaspiro[4.4]nonane: A spirocyclic compound with a nitrogen atom in the ring, used in medicinal chemistry.
Uniqueness
6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane is unique due to its methoxymethyl substituent, which enhances its stability and reactivity. This makes it a valuable compound for various applications, including drug development and industrial processes.
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
9-(methoxymethyl)-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C9H16O3/c1-10-7-8-3-2-4-9(8)11-5-6-12-9/h8H,2-7H2,1H3 |
Clé InChI |
VAECEGCFWKOFFB-UHFFFAOYSA-N |
SMILES canonique |
COCC1CCCC12OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)

![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13683035.png)







![6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683087.png)
